molecular formula C51H98O6 B064205 Glyceryl tri(palmitate-1-13C) CAS No. 168294-57-3

Glyceryl tri(palmitate-1-13C)

Cat. No. B064205
CAS RN: 168294-57-3
M. Wt: 810.3 g/mol
InChI Key: PVNIQBQSYATKKL-SRWOPVBSSA-N
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Description

Synthesis Analysis

The synthesis of similar structured triacylglycerols involves complex chemical processes. For example, the synthesis of 1,3-oleoyl-2-palmitoylglycerol, a closely related compound, was achieved using a two-step process catalyzed by sn1,3-regiospecific lipases, highlighting the use of enzymatic catalysis to achieve high purity and yields of structured triglycerides (Schmid et al., 1999).

Molecular Structure Analysis

The detailed molecular structure of triacylglycerols can be determined using various analytical techniques. For instance, the crystal structure of a mixed-chain triacylglycerol provided insights into the arrangement of fatty acid chains and the glycerol backbone, showing a trilayer structure with a specific packing of the palmitate chains (Goto et al., 1992).

Chemical Reactions and Properties

Triacylglycerols participate in various chemical reactions, notably hydrolysis, which splits them into glycerol and fatty acids. The structural properties, such as the distribution of fatty acids, influence their chemical behavior and reactivity. For example, studies on the synthesis of glycerol carbonates from glycidol esters highlight the reactivity of glycerol-based compounds under specific conditions (Ochoa-Gómez et al., 2012).

Physical Properties Analysis

The physical properties of triacylglycerols, such as melting point and solubility, are crucial for their applications. These properties are significantly affected by the fatty acid composition and structure. For instance, the crystalline forms of monoacylglycerols and diacylglycerols have been studied using C-13 MASNMR, providing insights into their molecular organization and motions (Guo & Hamilton, 1995).

Chemical Properties Analysis

The chemical properties of glyceryl tri(palmitate-1-13C), like other triacylglycerols, include their reactivity in esterification and transesterification reactions. These reactions are pivotal for modifying triacylglycerols or producing biodiesel. The synthesis and analysis of structured polyunsaturated triacylglycerols, for instance, demonstrate the capability to design triacylglycerols with specific fatty acid compositions for targeted applications (Fauconnot et al., 2006).

Scientific Research Applications

  • Tissue Distribution and Oxidation of Chylomicron Fat : Glyceryl tri(palmitate-1-13C) is used to study the distribution and oxidation of chylomicron fat in the body, particularly its removal from the bloodstream and subsequent metabolic processes (J. French & B. Morris, 1958).

  • Metabolism and Structure of Triacylglycerols in Adipocytes : It aids in the analysis of triacylglycerols' structure and metabolism in adipocytes, providing insights into lipid dynamics and the role of different fatty acids in cellular metabolism (L. Sillerud et al., 1986).

  • Intramuscular Fatty Acid Metabolism : This compound helps in understanding the metabolism of fatty acids within muscle tissues, including the synthesis rates of intramuscular triglycerides (Z. Guo & M. Jensen, 1998).

  • Triglyceride Metabolism in Cells : It's used to explore the metabolism of triglycerides in specific cell types, such as 3T3-L1 cells, contributing to our understanding of lipid hydrolysis and synthesis (M. Soma et al., 1992).

  • Fat Absorption in Neonates : Glyceryl tri(palmitate-1-13C) is instrumental in studying the development of fat absorption in neonates, particularly in relation to the absorption of long-chain fatty acids from the intestinal lumen (E. Rings et al., 2002).

  • Enzymatic Acyl Exchange in Triglycerides : This compound is used to study enzymatic reactions involving triglycerides, such as the acyl exchange process, which is important in understanding lipid biochemistry (R. Stevenson et al., 1979).

properties

IUPAC Name

2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-SRWOPVBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583692
Record name Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168294-57-3
Record name Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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